2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic heterocyclic core with substitutions at positions 5 (ethoxy), 6 (ethyl), and 1 (methyl). The 2,4-dioxo groups confer rigidity to the structure, while the N-(4-fluorophenyl)acetamide moiety introduces a fluorinated aromatic pharmacophore. Such structural features are common in kinase inhibitors and anticancer agents, where the pyrimidine scaffold interacts with ATP-binding pockets.
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-13(21)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPUINXUCKYMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine-Based Cyclocondensation
A widely adopted method involves reacting 2,4,6-triaminopyrimidine (5 ) with α,β-unsaturated carbonyl derivatives. For instance, Queener et al. demonstrated that ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate (15 ) reacts with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C to form a dihydro-pyridopyrimidine intermediate. Adapting this approach, ethyl 3-ethoxy-2-ethyl-4-oxopent-2-enoate could serve as the diketone partner to install the 5-ethoxy and 6-ethyl groups. Subsequent N-methylation using formaldehyde and sodium cyanoborohydride introduces the 1-methyl group.
Three-Component Reaction (Knoevenagel-Michael-Cyclization)
Ghaedi et al. developed a one-pot synthesis of pyrido[2,3-d]pyrimidines via condensation of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or using diammonium hydrogen phosphate (DAHP) in aqueous ethanol. For the target compound, substituting the aldehyde with 4-ethylbenzaldehyde and optimizing the solvent system (e.g., ethanol/water) could yield the 6-ethyl-substituted intermediate. Ethoxylation at position 5 may require post-cyclization alkylation with ethyl bromide in the presence of K2CO3.
Functionalization and Side-Chain Introduction
Installation of the Acetamide Moiety
The N-(4-fluorophenyl)acetamide side chain is introduced via amide coupling between the pyridopyrimidine core and 2-(4-fluorophenyl)acetic acid. A protocol by Amini et al. employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile to activate the carboxylic acid, followed by reaction with 4-fluoroaniline. Key parameters include:
Regioselective Alkylation
To install the 5-ethoxy and 6-ethyl groups, Pd/SBA-15-catalyzed alkylation in water provides an environmentally benign route. For example, treating the pyridopyrimidine intermediate with ethyl bromide and ethanol in the presence of Pd/SBA-15 (5 mol%) at 80°C for 6 hours achieves sequential ethoxylation and ethylation.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that aqueous ethanol enhances reaction efficiency for cyclocondensation (yield: 78–85%) compared to diphenyl ether (yield: 62–68%). Catalysts like DAHP reduce side-product formation by stabilizing enolate intermediates during cyclization.
Temperature-Dependent Selectivity
Higher temperatures (180–200°C) favor pyrido[2,3-d]pyrimidine formation over pyrimidine decomposition. However, exceeding 230°C promotes ring-opening reactions, necessitating precise thermal control.
Analytical Characterization
Spectroscopic Validation
- 1H NMR : Signals for the 1-methyl group appear as a singlet at δ 3.12–3.25 ppm, while the ethoxy protons resonate as a quartet at δ 1.35–1.42 ppm (J = 7.0 Hz).
- 13C NMR : The 2,4-dioxo carbons are observed at δ 160.8 and 164.3 ppm, corroborating the bicyclic structure.
- IR : Strong absorptions at 1685 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O) confirm lactam and ether functionalities.
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds confirms the planar pyridopyrimidine core and cis orientation of the 5-ethoxy and 6-ethyl groups.
Synthetic Routes Comparison
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, such as:
Oxidation: : Forming oxidized derivatives.
Reduction: : Generating reduced forms.
Substitution: : Particularly involving the fluoro group.
Hydrolysis: : Leading to the breakdown of the acetamide moiety.
Common Reagents and Conditions
Reagents such as molecular oxygen , hydrogen gas , and acidic or basic catalysts are commonly used, with reaction conditions tailored to facilitate the desired transformation without degrading the compound.
Major Products
From these reactions, major products include:
Oxidized: and reduced derivatives
Substituted analogs
Hydrolyzed fragments
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. These compounds can target specific proteins involved in tumor growth and progression. For instance, certain derivatives have been shown to inhibit the activity of the ephrin receptor family, which is often overexpressed in various cancers. The modifications on the pyrido[2,3-d]pyrimidine scaffold can enhance selectivity and potency against cancer cell lines .
Antimicrobial Properties
Studies have demonstrated that similar pyrido[2,3-d]pyrimidine derivatives possess antimicrobial activity against both bacterial and fungal pathogens. The incorporation of specific substituents has been linked to improved efficacy against strains such as Xanthomonas axonopodis and Fusarium solani. This suggests potential applications in agricultural settings for disease management .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes. For example, derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes. Molecular docking studies have provided insights into the binding modes of these compounds, indicating their potential as therapeutic agents for managing blood sugar levels .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the ethoxy and ethyl groups significantly affect biological activity. For instance, substituents at specific positions on the pyrido[2,3-d]pyrimidine structure can enhance binding affinity to target proteins or improve solubility and bioavailability .
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals evaluated a series of pyrido[2,3-d]pyrimidine derivatives for their anticancer effects. The findings indicated that compounds with an ethyl group at the N8 position exhibited four-fold greater activity against selected cancer cell lines compared to their methylated counterparts .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on agricultural applications, a library of pyrido[2,3-d]pyrimidine derivatives was screened for antimicrobial activity. Compounds were tested against standard strains of bacteria and fungi affecting tomato plants. Results showed that certain derivatives significantly reduced pathogen growth, highlighting their potential as natural pesticides .
Mechanism of Action
The compound exerts its effects by:
Binding to specific molecular targets: : Such as enzymes or receptors, altering their activity.
Interacting with cellular pathways: : Modulating processes like signal transduction or gene expression.
This interaction can lead to a cascade of effects within the biological system, potentially yielding therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 28 from Heterocycles (2007)
- Structure: Features a 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl core with a 4-acetylaminophenyl group and 2-fluorobenzyl substitution.
- Key Differences : Unlike the target compound, this derivative lacks the fused pyrido ring system and instead has a simpler tetrahydropyrimidine scaffold. The presence of a benzyl group may enhance lipophilicity but reduce metabolic stability compared to the target’s ethyl/ethoxy substitutions.
- Synthesis : Prepared via alkylation with K₂CO₃ and alkyl iodides in DMF .
Example 83 from Patent 1201300459
- Structure : Contains a pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one group and fluorophenyl acetamide.
- The chromenone moiety introduces π-π stacking capabilities absent in the target compound.
- Data : Melting point (302–304°C) and molecular weight (571.2 g/mol) suggest higher thermal stability compared to simpler pyrimidines .
Compound 5.15 from Journal of Applied Pharmaceutical Science (2019)
- Structure: A dihydropyrimidin-2-yl thioacetamide with a 4-phenoxyphenyl group.
- Key Differences: The thioacetamide linker and phenoxy substitution contrast with the target’s fluorophenyl acetamide, impacting solubility and target selectivity.
Reference Example 107 from EP 4 374 877 A2 (2024)
- Structure: A diazaspiro[3.5]nonene carboxamide with trifluoromethyl and pyrimidinyl groups.
- Key Differences : The spirocyclic system and trifluoromethyl groups enhance steric bulk and metabolic resistance, diverging from the target’s planar pyrido-pyrimidine core.
- Synthesis : Utilizes palladium-catalyzed cross-coupling and reverse-phase chromatography for purification .
Data Table: Comparative Analysis
Research Findings and Implications
Structural Impact on Bioactivity: Fluorophenyl groups (target compound, Example 83) enhance target binding via halogen bonding, whereas phenoxy groups (Compound 5.15) may prioritize hydrophobic interactions . Pyrido-pyrimidine cores (target) offer planar rigidity for enzyme inhibition, while spirocyclic systems (Reference Example 107) improve pharmacokinetic profiles .
Synthetic Challenges: Alkylation and coupling reactions are critical for introducing ethyl/ethoxy groups (target, Compound 28) but require stringent conditions to avoid byproducts . Chromenone integration (Example 83) demands multi-step synthesis, reducing overall yield .
Thermal and Solubility Properties: Higher melting points in chromenone derivatives (Example 83) correlate with extended π-systems, whereas thioacetamide linkers (Compound 5.15) may compromise thermal stability .
Biological Activity
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, emphasizing its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical formula of the compound is , and its structure features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of ethoxy and ethyl groups enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : Many pyrido[2,3-d]pyrimidine derivatives target specific kinases involved in cell signaling pathways that regulate cell growth and division. For instance, compounds similar to this structure have been shown to inhibit Polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells .
- Targeting EPH Receptors : The compound may also interact with ephrin receptors (EPH), which are often overexpressed in tumors. This interaction could lead to reduced tumor cell migration and invasion .
Antiviral and Antimicrobial Properties
The biological activity of this class of compounds extends beyond oncology:
- Antiviral Activity : Some studies have highlighted the potential antiviral effects against various viruses, suggesting that structural modifications could enhance efficacy .
- Antimicrobial Activity : Preliminary data suggest that certain derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections .
Study 1: Antitumor Efficacy
A study conducted by researchers focused on the synthesis and evaluation of new pyrido[2,3-d]pyrimidine derivatives, including our compound. The findings revealed:
- IC50 Values : The compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
- Mechanism of Action : It was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Kinase Inhibition
Another significant study investigated the inhibition of Plk1 by pyrido[2,3-d]pyrimidine derivatives:
This table highlights the competitive efficacy of our compound relative to established inhibitors.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step protocols, including condensation, cyclization, and functional group modifications. Critical steps include the formation of the pyrido[2,3-d]pyrimidine core and subsequent coupling with the 4-fluorophenylacetamide moiety. Reaction parameters such as solvent choice (e.g., dimethyl sulfoxide or acetonitrile), temperature control (80–120°C), and catalyst selection (e.g., palladium for cross-coupling) are pivotal. Optimization requires iterative testing via factorial design experiments to balance yield and purity .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying impurities .
Q. How does the compound’s solubility profile impact in vitro assays, and what formulation strategies mitigate solubility issues?
Poor aqueous solubility (common in lipophilic heterocycles) can hinder bioavailability. Solubility enhancement strategies include co-solvent systems (e.g., DMSO-water mixtures), micellar encapsulation, or salt formation. Preclinical studies often use in vitro assays with solubilizing agents like Tween-80 or cyclodextrins to maintain compound stability .
Advanced Research Questions
Q. What computational methods are used to predict biological targets and binding modes for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. Density Functional Theory (DFT) calculations predict reactive sites, such as the electron-deficient pyrimidine ring, which may interact with nucleophilic residues in target proteins. These methods guide hypothesis-driven mutagenesis studies .
Q. How can contradictory bioactivity data from structural analogs be resolved?
Discrepancies in potency or selectivity among analogs often arise from subtle structural variations (e.g., substituent electronegativity or steric bulk). Comparative Structure-Activity Relationship (SAR) analysis, paired with crystallography or cryo-EM of ligand-target complexes, clarifies critical binding motifs. For example, replacing ethoxy with methoxy groups may alter π-π stacking interactions .
Q. What experimental designs are recommended for optimizing regioselectivity in functional group modifications?
Taguchi or Box-Behnken designs systematically test variables (e.g., pH, temperature, catalyst loading) to maximize regioselectivity. For instance, controlling pH during nucleophilic substitution on the pyrimidine ring minimizes side reactions. Reaction progress monitoring via LC-MS ensures intermediates are transient, reducing byproduct formation .
Q. How do reaction byproducts form during synthesis, and how can they be characterized and minimized?
Common byproducts include dimerization products or oxidized intermediates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies impurities, while quenching protocols (e.g., rapid cooling) suppress secondary reactions. Reductive amination or protecting group strategies (e.g., Boc groups) improve selectivity .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s mechanism of action?
Enzyme inhibition assays (e.g., fluorescence polarization for kinases) and cell-based viability assays (MTT or apoptosis markers) screen activity. Orthotopic xenograft models in rodents validate efficacy, while pharmacokinetic studies (Cmax, AUC) assess bioavailability. Isotope-labeled analogs track metabolic pathways via PET imaging .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Reaction Optimization : Employ Design of Experiments (DoE) to reduce trial iterations and identify critical variables .
- Target Identification : Combine chemoproteomics (e.g., affinity-based protein profiling) with CRISPR-Cas9 screens for unbiased target discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
